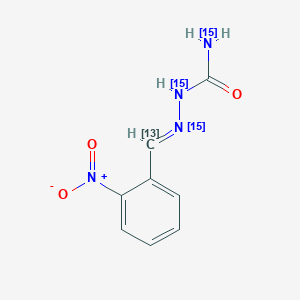

2-NP-Sca-13C,15N3

Description

The Foundational Significance of Stable Isotopes (13C, 15N) as Atomic Probes in Molecular Sciences

Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are naturally occurring, non-radioactive forms of elements that differ from the more abundant isotopes (¹²C and ¹⁴N) only by the number of neutrons in their nucleus. nih.govnih.gov This difference in mass, while not significantly altering the chemical properties of the molecule they are part of, provides a unique signature that can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com

The use of ¹³C and ¹⁵N as atomic probes is fundamental to many areas of molecular science. In metabolomics, they are used to map metabolic pathways and quantify the flow, or flux, of metabolites through these networks. nih.gov In proteomics, they enable accurate protein quantification. Structural biology also relies on these isotopes, as their incorporation into proteins and nucleic acids greatly enhances the resolution of NMR spectra, providing detailed insights into molecular structure and dynamics. symeres.com Their stability and non-radioactive nature make them safe for use in a wide range of studies, including those involving live organisms. nih.gov

Conceptual Framework of Multi-Isotope Labeled Compounds in Elucidating Complex Biological and Chemical Dynamics

While single-isotope labeling is powerful, the use of multi-isotope labeled compounds, where two or more atoms in a single molecule are replaced with their stable isotopes, offers even greater analytical power. researchgate.net These compounds provide multidimensional insights into complex mechanisms that are often difficult to ascertain with singly labeled molecules. symeres.com For instance, by labeling a molecule with both ¹³C and ¹⁵N, researchers can simultaneously track the fate of the carbon backbone and nitrogen-containing functional groups of a molecule.

This dual-labeling approach is invaluable in fields like metabolic flux analysis and structural biology. symeres.com In mass spectrometry, the distinct mass shift caused by multiple labels provides a highly specific signal, reducing ambiguity in identification and improving the accuracy of quantification, especially in complex biological matrices where background interference is high. acs.org The synthesis of these multi-labeled compounds is a sophisticated process, but their ability to provide more detailed structural, kinetic, and mechanistic information makes them indispensable tools in advanced research. symeres.com

Overview of 2-NP-Sca-13C,15N3 as a Strategically Labeled Tracer for Mechanistic and Quantitative Investigations

A prime example of a strategically labeled tracer is 2-NP-Sca-¹³C,¹⁵N₃. This compound is an isotopically labeled version of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NP-Sca), which is a derivative of semicarbazide (B1199961) (SEM). medchemexpress.commedchemexpress.com Semicarbazide is a key metabolite of the banned nitrofuran antibiotic, nitrofurazone. medchemexpress.comagriculturejournals.cz Due to concerns over the carcinogenicity of nitrofuran residues, their use in food-producing animals is prohibited in many regions, including the European Union. agriculturejournals.cz

Regulatory monitoring requires highly sensitive and accurate methods to detect trace amounts of these banned substances in food products like seafood and meat. nih.govacs.org The analytical method often involves the acid hydrolysis of tissue-bound residues to release semicarbazide, which is then derivatized with 2-nitrobenzaldehyde (NBA) to form 2-NP-Sca, a more stable compound suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govvliz.beresearchgate.net

For accurate quantification, a technique called isotope dilution mass spectrometry is employed. This involves adding a known amount of an isotopically labeled internal standard to the sample at the beginning of the analytical process. acs.org 2-NP-Sca-¹³C,¹⁵N₃, or similar multi-labeled analogues like 2-Nitrobenzaldehyde semicarbazone-¹³C,¹⁵N₂, serves this exact purpose. smolecule.com Because it is chemically identical to the target analyte (the derivatized semicarbazide from the sample), it behaves identically during extraction, derivatization, and chromatographic separation, thus correcting for any sample loss or matrix effects. smolecule.com However, its increased mass due to the ¹³C and ¹⁵N labels allows the mass spectrometer to distinguish it from the unlabeled analyte. upm.edu.my This use of a stable isotope-labeled internal standard is crucial for the high accuracy and reliability required in regulatory food safety analysis. nih.govvliz.be

Interactive Data Table: Properties of Key Isotopes

| Isotope | Natural Abundance (%) | Atomic Mass (amu) | Nuclear Spin | Key Analytical Technique |

| ¹²C | 98.9 | 12.000 | 0 | Mass Spectrometry |

| ¹³C | 1.1 | 13.003 | 1/2 | Mass Spectrometry, NMR |

| ¹⁴N | 99.6 | 14.003 | 1 | Mass Spectrometry |

| ¹⁵N | 0.4 | 15.000 | 1/2 | Mass Spectrometry, NMR |

Historical Context and Evolution of Isotope-Enriched Compounds in Scientific Discovery

The concept of isotopes—elements with the same chemical properties but different atomic weights—was first proposed by Frederick Soddy in 1913, building on studies of radioactive decay. ijee.ie Early work by scientists like J.J. Thomson and F.W. Aston led to the development of the mass spectrograph, which confirmed the existence of isotopes for stable elements. symeres.com

The potential of using these isotopes as tracers in biological systems was soon realized. In the early 20th century, pioneers began to use isotopically enriched compounds to follow the metabolic fate of molecules. These early experiments were revolutionary, providing the first direct evidence of the dynamic state of body constituents. The development of more sophisticated analytical instrumentation, particularly mass spectrometers and NMR spectrometers, after World War II, greatly expanded the applications of stable isotopes. ijee.ie The ability to synthesize complex molecules with specific isotopic labels has evolved significantly, allowing for the creation of highly specialized tracers like 2-NP-Sca-¹³C,¹⁵N₃ for precise analytical applications. researchgate.netnih.gov This evolution has transformed fields from biochemistry and medicine to environmental science, making isotope-enriched compounds a cornerstone of modern quantitative and mechanistic research. science.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O3 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

[(E)-(2-nitrophenyl)(113C)methylideneamino]urea |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,9+1,10+1,11+1 |

InChI Key |

OEOKLBSECDAYSM-BEMFJYRBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/[13CH]=[15N]/[15NH]C(=O)[15NH2])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Np Sca 13c,15n3 and Analogous Isotopic Probes

Rational Design and Selection of Isotopic Precursors for ¹³C and ¹⁵N Enrichment

The foundational step in synthesizing 2-NP-Sca-¹³C,¹⁵N₃ involves the careful selection of isotopically enriched starting materials. The design strategy aims to maximize the incorporation of ¹³C and ¹⁵N isotopes into the final molecular framework in a cost-effective and efficient manner. The structure of 2-NP-Sca-¹³C,¹⁵N₃ consists of two key moieties: a 2-nitrobenzaldehyde (B1664092) unit and a semicarbazide (B1199961) unit. Therefore, the logical approach is to synthesize these two components separately with the desired isotopic labels and then combine them in a final condensation step.

For the 2-nitrobenzaldehyde portion, the goal is to label the benzene (B151609) ring with ¹³C. A common and effective precursor for this is [1,2,3,4,5,6-¹³C₆]toluene. This precursor is commercially available and provides a fully ¹³C-labeled aromatic ring, which is then subjected to nitration and oxidation to introduce the required functional groups. The selection of a fully labeled toluene (B28343) ensures that all aromatic carbons in the final product are ¹³C, providing a distinct mass shift for mass spectrometry-based applications.

For the semicarbazide moiety (H₂N-NH-C(=O)NH₂), the objective is to incorporate one ¹³C atom and three ¹⁵N atoms. This is achieved by using doubly labeled [¹³C,¹⁵N₂]urea and [¹⁵N₂]hydrazine hydrate (B1144303) as the starting materials. spectrabase.com This strategic choice of precursors ensures that the resulting semicarbazide is appropriately labeled to serve as the other key building block for the final compound.

The rationale behind this precursor selection is summarized in the table below:

| Target Moiety | Isotopic Labels | Selected Precursor(s) | Rationale |

| 2-Nitrobenzaldehyde | ¹³C₆ (aromatic ring) | [1,2,3,4,5,6-¹³C₆]toluene | Provides a fully labeled aromatic core. |

| Semicarbazide | ¹³C, ¹⁵N₃ | [¹³C,¹⁵N₂]urea and [¹⁵N₂]hydrazine hydrate | Allows for the specific incorporation of one ¹³C and three ¹⁵N atoms into the semicarbazide backbone. |

Development and Optimization of Multi-Step Total Synthesis Pathways for 2-NP-Sca-¹³C,¹⁵N₃

The total synthesis of 2-NP-Sca-¹³C,¹⁵N₃ is a multi-step process that involves the synthesis of the two labeled precursors followed by their condensation.

Synthesis of [¹³C₆]-2-Nitrobenzaldehyde:

A convenient method for the preparation of ¹³C-labeled 2-nitrobenzaldehyde derivatives starts from [1,2,3,4,5,6-¹³C₆]toluene. spectrabase.com The synthesis proceeds in two main steps:

Nitration: The [¹³C₆]toluene is first nitrated to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of ortho and para isomers.

Oxidation: The methyl group of the resulting nitrotoluene is then oxidized to an aldehyde. Chromyl compound-mediated oxidation is a suitable method for this transformation. spectrabase.com

Following the reaction, the desired ortho-isomer, [¹³C₆]-2-nitrobenzaldehyde, is separated from the para-isomer and purified.

Synthesis of [¹³C,¹⁵N₃]-Semicarbazide Hydrochloride:

The synthesis of the labeled semicarbazide precursor is a direct one-step process. spectrabase.com

Reaction: [¹³C,¹⁵N₂]urea and [¹⁵N₂]hydrazine hydrate are reacted under reflux conditions to form [¹³C,¹⁵N₃]-semicarbazide.

Acidification: The resulting semicarbazide is then treated with hydrochloric acid to yield the more stable hydrochloride salt, [¹³C,¹⁵N₃]-semicarbazide hydrochloride.

Final Condensation to form 2-NP-Sca-¹³C,¹⁵N₃:

The final step is the condensation of the two synthesized precursors. This reaction is a standard formation of a semicarbazone from an aldehyde and a semicarbazide.

Condensation: [¹³C₆]-2-nitrobenzaldehyde is reacted with [¹³C,¹⁵N₃]-semicarbazide hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. The reaction involves the nucleophilic attack of the primary amine of the semicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the semicarbazone.

In the synthesis of 2-NP-Sca-¹³C,¹⁵N₃, regioselectivity is primarily a concern during the nitration of [¹³C₆]toluene. The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene. Reaction conditions can be adjusted to influence the ratio of these isomers, but a separation step is generally required to isolate the desired ortho-isomer. The subsequent oxidation of the methyl group is regioselective for the methyl group.

Stereoselectivity is not a major consideration in the synthesis of 2-NP-Sca-¹³C,¹⁵N₃ as there are no chiral centers formed during the reaction sequence. The C=N double bond of the semicarbazone can exist as E/Z isomers, but typically one isomer is thermodynamically favored.

Optimization of reaction conditions is crucial to maximize the yield and maintain high isotopic purity.

For the synthesis of [¹³C,¹⁵N₃]-semicarbazide hydrochloride, a study by Wang et al. (2010) optimized the reaction conditions. spectrabase.com They found that a mole ratio of ¹⁵N₂-N₂H₄ to ¹³C,¹⁵N₂-urea of 1.4:1, a reaction temperature of 135 °C, and a reaction time of 4.5 hours resulted in a yield of over 90% with high isotopic abundance (≥97% for ¹³C and ≥99% for ¹⁵N). spectrabase.com

For the final condensation step, general methods for semicarbazone formation can be applied and optimized. Key parameters to optimize include:

Solvent: Ethanol (B145695) or aqueous ethanol mixtures are commonly used.

pH: The reaction is often carried out under slightly acidic to neutral conditions to facilitate both the nucleophilic attack and the dehydration step.

Temperature: The reaction is typically performed at room temperature or with gentle heating.

Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS helps in determining the optimal reaction time.

A summary of optimized conditions for the synthesis of the labeled semicarbazide precursor is provided in the table below. spectrabase.com

| Parameter | Optimized Value |

| Mole Ratio (¹⁵N₂-N₂H₄ : ¹³C,¹⁵N₂-urea) | 1.4 : 1 |

| Reaction Temperature | 135 °C |

| Reaction Time | 4.5 hours |

| Yield | > 90% |

| ¹³C Abundance | ≥ 97% |

| ¹⁵N Abundance | ≥ 99% |

Scalability Considerations for the Production of Research-Grade 2-NP-Sca-¹³C,¹⁵N₃

Scaling up the synthesis of 2-NP-Sca-¹³C,¹⁵N₃ from laboratory to research-grade production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Cost of Starting Materials: Isotopically labeled precursors are expensive, making efficient use of these materials paramount. High-yielding reactions and effective purification methods are essential to minimize waste.

Reaction Control: Exothermic reactions, such as nitration, require careful temperature management on a larger scale to prevent side reactions and ensure safety.

Purification: Chromatographic purification methods used in the lab may not be practical for larger quantities. Alternative methods like recrystallization need to be developed and optimized.

Equipment: The use of specialized equipment, such as glass-lined reactors for corrosive reagents, may be necessary.

Good Manufacturing Practices (GMP): For production of standards for regulated industries, adherence to GMP guidelines is necessary, which involves stringent process control, documentation, and quality assurance.

Analytical Verification of Isotopic Enrichment and Chemical Purity in Synthesized 2-NP-Sca-¹³C,¹⁵N₃ Batches

Thorough analytical verification is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment. By comparing the mass spectrum of the labeled compound with that of an unlabeled standard, the mass shift due to the incorporated isotopes can be precisely measured. The isotopic distribution pattern in the mass spectrum provides detailed information about the degree and location of labeling. For 2-NP-Sca-¹³C,¹⁵N₃, a significant mass shift corresponding to the incorporation of seven ¹³C and three ¹⁵N atoms is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the chemical structure and the position of the isotopic labels.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and other protons in the molecule. The absence of signals at positions where ¹H is expected to be replaced by another isotope can confirm the labeling.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all the carbon atoms in the molecule. For the ¹³C-labeled compound, the signals will be significantly enhanced. The coupling patterns between ¹³C-¹³C and ¹³C-¹⁵N can provide further confirmation of the labeling pattern.

¹⁵N NMR: Nitrogen-15 NMR can directly observe the incorporated ¹⁵N atoms, confirming their presence and chemical environment.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. By using a suitable column and mobile phase, the main product can be separated from any unreacted starting materials or byproducts, and its purity can be quantified.

The table below summarizes the key analytical techniques and their roles in the verification of 2-NP-Sca-¹³C,¹⁵N₃.

| Analytical Technique | Purpose | Expected Observations for 2-NP-Sca-¹³C,¹⁵N₃ |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment and molecular weight confirmation. | A molecular ion peak corresponding to the mass of the fully labeled compound. A distinct isotopic distribution pattern confirming the number of incorporated ¹³C and ¹⁵N atoms. |

| ¹H NMR | Structural confirmation. | Characteristic signals for the protons on the aromatic ring and the semicarbazone moiety. |

| ¹³C NMR | Structural confirmation and verification of ¹³C labeling. | Enhanced signals for all carbon atoms, confirming ¹³C enrichment. Specific coupling patterns may be observed. |

| ¹⁵N NMR | Verification of ¹⁵N labeling. | Signals corresponding to the three ¹⁵N atoms in the semicarbazide portion of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment. | A single major peak corresponding to the desired product, with minimal impurities. |

Advanced Spectroscopic and Spectrometric Applications of 2 Np Sca 13c,15n3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For a complex, isotopically enriched molecule like 2-NP-Sca-¹³C,¹⁵N₃, various advanced NMR methods are essential for its complete characterization.

High-Resolution ¹³C NMR Investigations on the Carbon Skeleton of 2-NP-Sca-¹³C,¹⁵N₃

High-resolution ¹³C NMR spectroscopy is fundamental for mapping the carbon framework of an organic molecule. In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. libretexts.org For a compound like 2-NP-Sca-¹³C,¹⁵N₃, which contains a 2-nitrophenyl group and a semicarbazone-like scaffold, one would expect a range of ¹³C chemical shifts corresponding to aromatic, imine, and urea-like carbons.

The strategic placement of a ¹³C label within the "Sca" moiety significantly enhances the signal for that specific carbon, which is crucial given the low natural abundance of ¹³C (about 1.1%). libretexts.org This enhancement allows for easier identification and tracking of that carbon atom and its environment. Proton-decoupled ¹³C NMR spectra simplify the analysis by removing the splitting caused by attached protons, resulting in a single peak for each carbon. libretexts.org

Hypothetical ¹³C NMR Data for a 2-Nitrophenyl Semicarbazone Scaffold:

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (Urea) | 150-160 |

| Imine (C=N) | 140-150 |

| Aromatic (C-NO₂) | 145-155 |

| Aromatic (C-H) | 110-135 |

| Aromatic (C-N) | 130-140 |

This table is illustrative and based on typical values for similar functional groups.

¹⁵N NMR Spectroscopic Analysis for Probing Nitrogen Environments and Protonation States

¹⁵N NMR spectroscopy is a highly specific technique for studying the nitrogen atoms within a molecule. huji.ac.il Although ¹⁵N has a very low natural abundance (0.37%), isotopic enrichment, as in 2-NP-Sca-¹³C,¹⁵N₃, makes this technique feasible and powerful. huji.ac.il The chemical shifts of ¹⁵N are very sensitive to the electronic environment, including hybridization, oxidation state, and protonation state of the nitrogen atom. huji.ac.il

In the proposed 2-NP-Sca-¹³C,¹⁵N₃ structure, there are multiple nitrogen atoms in different chemical environments (nitro group, imine, and urea-like nitrogens). ¹⁵N NMR can distinguish between these, providing critical data for structural confirmation. For example, the chemical shift of the nitro group nitrogen would be significantly different from the nitrogens in the semicarbazone chain. Furthermore, changes in pH that lead to protonation or deprotonation of the nitrogen atoms would cause substantial shifts in their respective ¹⁵N signals, allowing for the determination of pKa values.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY) in Elucidating Connectivity and Conformation of 2-NP-Sca-¹³C,¹⁵N₃

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N. For 2-NP-Sca-¹³C,¹⁵N₃, a ¹H-¹³C HSQC would show which protons are attached to which carbons, while a ¹H-¹⁵N HSQC would identify protons on nitrogen atoms (e.g., in the NH and NH₂ groups of the semicarbazone moiety). mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and heteronuclei, typically over two to three bonds. mdpi.com This is crucial for piecing together the molecular skeleton, for instance, by connecting the aromatic protons of the 2-nitrophenyl ring to the imine carbon of the semicarbazone chain.

Total Correlation Spectroscopy (TOCSY): This homonuclear experiment shows correlations between all protons within a spin system. In the case of the 2-nitrophenyl group, TOCSY would reveal the entire network of coupled aromatic protons.

Together, these techniques provide an unambiguous assignment of all proton, carbon, and nitrogen signals and confirm the connectivity of the molecular structure. mdpi.com

Determination of Scalar Coupling Constants (¹³C-¹⁵N, ¹H-¹⁵N) for Elucidating Bond Formation and Cleavage

Scalar or J-coupling, observed as the splitting of NMR signals, provides information about through-bond connectivity. The magnitude of the coupling constant (J) between two nuclei is dependent on the number and type of bonds separating them, as well as the dihedral angle. In an isotopically labeled molecule like 2-NP-Sca-¹³C,¹⁵N₃, specific coupling constants become measurable.

For instance, a two-bond coupling (²J) between a ¹³C-labeled carbonyl carbon and an adjacent ¹⁵N-labeled nitrogen (²J(¹³C,¹⁵N)) would provide direct evidence of the urea-like C-N bond. mdpi.com Similarly, one-bond ¹H-¹⁵N couplings (¹J(¹H,¹⁵N)) would confirm the presence of N-H bonds and can be used to monitor processes like proton exchange. These couplings are invaluable for confirming the structural integrity of the labeled scaffold.

Solid-State NMR Applications for Immobilized or Complexed Forms of 2-NP-Sca-¹³C,¹⁵N₃

While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) is used to study samples in a solid or immobilized state. mst.edu In solids, the anisotropic interactions that are averaged out in solution become dominant, leading to very broad spectral lines. mst.edumdpi.com Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. mst.edu

For 2-NP-Sca-¹³C,¹⁵N₃, ssNMR would be particularly useful for:

Characterizing Crystalline Polymorphs: Different crystal packing arrangements can lead to distinct ssNMR spectra, allowing for the identification and characterization of polymorphs. nih.gov

Studying Interactions with Biological Macromolecules: If 2-NP-Sca-¹³C,¹⁵N₃ is bound to a protein or other large biological target, ssNMR can provide structural information about the bound state.

Analyzing Amorphous or Insoluble Forms: ssNMR is capable of analyzing non-crystalline or insoluble materials where solution NMR is not feasible. acs.org

Cross-Polarization (CP) is a common technique in ssNMR that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. researchgate.net

Dynamic Nuclear Polarization (DNP)-Enhanced NMR for Signal Amplification and Real-Time Monitoring

Dynamic Nuclear Polarization (DNP) is a technique that can dramatically increase the sensitivity of NMR experiments, particularly in the solid state, by factors of several orders of magnitude. researchgate.netoup.com DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample via microwave irradiation at low temperatures. oup.com

For 2-NP-Sca-¹³C,¹⁵N₃, DNP-enhanced NMR would enable:

Rapid Data Acquisition: The significant signal enhancement allows for much faster acquisition of NMR spectra, which is particularly beneficial for insensitive nuclei like ¹³C and ¹⁵N. nih.gov

Analysis of Low-Concentration Samples: DNP makes it possible to study samples at very low concentrations that would otherwise be undetectable by conventional NMR. nih.gov

Real-Time Monitoring of Reactions: The increased sensitivity can allow for the real-time observation of metabolic processes or chemical reactions involving the labeled compound. oup.com

DNP can be applied to both solid-state and, through dissolution DNP, solution-state experiments, opening up possibilities for in vivo metabolic imaging and mechanistic studies. oup.com

Mass Spectrometry (MS) Techniques for Quantitative and Mechanistic Studies

The unique properties of 2-NP-Sca-¹³C,¹⁵N₃ make it an ideal tool for a range of mass spectrometric applications, from ensuring food safety to elucidating chemical structures. Its primary utility is found in analytical methods that require the highest levels of accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and traceable quantitative results. The fundamental principle of IDMS involves adding a known quantity of a stable isotope-labeled standard, such as 2-NP-Sca-¹³C,¹⁵N₃, to a sample before analysis. This "isotope spike" behaves identically to the native, unlabeled analyte (2-NP-Sca) during sample preparation, extraction, and ionization in the mass spectrometer. psu.eduresearchgate.net

Because the SIL standard and the native analyte have nearly identical chemical and physical properties, any sample loss or variation in instrument response affects both compounds equally. medchemexpress.com By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. researchgate.net This approach effectively corrects for matrix effects and variations in extraction recovery that can plague other quantitative methods. researchgate.net

The compound 2-NP-Sca-¹³C,¹⁵N₃ is specifically used as an internal standard for the quantification of 2-nitrobenzaldehyde (B1664092) semicarbazone (2-NP-Sca), which is a derivative formed from the banned nitrofuran antibiotic metabolite, semicarbazide (B1199961) (SEM). sigmaaldrich.comresearchgate.netusda.gov This analysis is critical for monitoring illegal veterinary drug use in food products like seafood. sigmaaldrich.com

Table 1: Analytes in Isotope Dilution Analysis

| Compound Role | Chemical Name | Isotopic Label |

| Analyte | 2-Nitrobenzaldehyde semicarbazone (2-NP-Sca) | None |

| Internal Standard | 2-NP-Sca-¹³C,¹⁵N₃ | ¹³C, ¹⁵N₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification.

For 2-NP-Sca and its labeled analogue, HRMS serves two key purposes. First, it can unambiguously confirm the identity of the precursor ions by matching their measured accurate masses to the theoretical calculated masses. This helps to differentiate the analyte from other co-eluting, isobaric (same nominal mass) interferences in a complex sample matrix. Second, HRMS is used to determine the elemental composition of fragment ions produced during tandem mass spectrometry (MS/MS), which is essential for elucidating fragmentation pathways. nih.gov

The distinct mass difference between the unlabeled and labeled compounds, precisely measured by HRMS, further ensures the specificity of the assay.

Table 2: Theoretical Accurate Masses of 2-NP-Sca Isotopologues

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-NP-Sca (unlabeled) | C₈H₈N₄O₃ | 208.05964 |

| 2-NP-Sca-¹³C,¹⁵N₃ | C₇¹³CH₈N¹⁵N₃O₃ | 212.05736 |

Note: Masses are calculated for the neutral molecule. In positive-ion ESI, the protonated molecule [M+H]⁺ would be observed.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In a typical LC-MS/MS experiment for quantification, the protonated molecule of 2-NP-Sca is selected in the first mass analyzer, subjected to fragmentation in a collision cell through Collision-Induced Dissociation (CID), and the resulting fragment ions are detected in a second mass analyzer. scielo.br This process creates a specific "fragmentation fingerprint" for the molecule.

For quantitative analysis, this is performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to monitor specific precursor ion → product ion transitions for both the unlabeled analyte and the labeled standard (2-NP-Sca-¹³C,¹⁵N₃). sigmaaldrich.com The high specificity of this technique minimizes interferences and enhances sensitivity.

Analysis of the full MS/MS spectrum is crucial for elucidating the fragmentation pathway. For 2-NP-Sca ([M+H]⁺, m/z 209.1), common fragmentation pathways involve cleavages around the hydrazone linkage and losses from the nitrophenyl ring. The stable isotope labels in 2-NP-Sca-¹³C,¹⁵N₃ cause a predictable mass shift in the precursor ion and in any fragments that retain the labeled atoms, which helps confirm the fragmentation assignments. dshs-koeln.de

Table 3: Key Precursor and Product Ions for Unlabeled 2-NP-Sca in MS/MS

| Ion Type | m/z (Da) | Proposed Identity/Origin |

| Precursor Ion | 209.1 | [M+H]⁺ |

| Product Ion | 192.1 | [M+H - NH₃]⁺ (Loss of ammonia) |

| Product Ion | 166.1 | [M+H - HNCO]⁺ (Loss of isocyanic acid) |

| Product Ion | 136.1 | [C₇H₆NO₂]⁺ (Nitrophenylmethylidyne cation) |

| Product Ion | 120.0 | [C₇H₆NO]⁺ (Loss of NO₂ group) |

Note: The fragmentation of 2-NP-Sca-¹³C,¹⁵N₃ would show corresponding mass shifts. For example, the loss of unlabeled isocyanic acid (HNCO) from the labeled precursor (m/z 213.1) would result in a fragment of m/z 170.1.

Mechanistic and Pathway Elucidation Studies Enabled by 2 Np Sca 13c,15n3

Tracing Metabolic Pathways and Flux Analysis Using 2-NP-Sca-¹³C,¹⁵N₃

Stable isotope tracing is a powerful technique in which substrates labeled with isotopes like ¹³C and ¹⁵N are introduced into a biological system to track their metabolic fate. nih.govnih.govd-nb.info This methodology is fundamental to metabolic flux analysis (MFA), which quantifies the rates of reactions in a metabolic network. researchgate.netnih.gov However, there is no evidence in the scientific literature of 2-NP-Sca-¹³C,¹⁵N₃ or its ¹⁵N₂ analogue being used as a metabolic tracer for these purposes. Such studies typically employ central carbon metabolites like glucose or amino acids that are readily taken up and utilized by cells. nih.govd-nb.infonih.gov

There are no published studies that utilize 2-NP-Sca-¹³C,¹⁵N₃ to elucidate biosynthetic routes or identify metabolic branch points. The compound's role is not as a substrate for metabolic pathways but as an analytical tool for detecting a specific metabolite, semicarbazide (B1199961). Research into biosynthetic pathways involves tracing the incorporation of labeled atoms from simple precursors into more complex biomolecules to map the sequence of enzymatic reactions. nih.gov

Quantitative metabolic flux analysis requires the use of a labeled substrate that enters and is processed by the biochemical network of interest. nih.govnih.gov There is no indication from available data that 2-NP-Sca-¹³C,¹⁵N₃ is used for the quantitative assessment of carbon and nitrogen flow. Its function as a derivatization agent and internal standard occurs after biological sampling and during chemical analysis, not within the living biological system. medchemexpress.comresearchgate.net

Probing Molecular Interactions and Conformational Dynamics with Isotopic Labeling

Isotopically labeled small molecules are invaluable tools in structural biology and pharmacology for studying how ligands interact with their biological targets, such as proteins. researchmap.jp

Characterization of Ligand-Target Binding Events and Affinity

Determining the strength of the interaction between a ligand and its target, known as binding affinity, is fundamental to drug discovery. malvernpanalytical.commdpi.com The equilibrium dissociation constant (Kᴅ) is the most common measure of affinity, with a smaller Kᴅ value indicating a stronger binding interaction. malvernpanalytical.com

NMR spectroscopy is a powerful technique for measuring binding affinity, particularly for weak interactions. researchmap.jp In a typical NMR titration experiment, a solution of an isotopically labeled protein is titrated with an unlabeled ligand (or vice-versa). By monitoring the changes in the chemical shifts of the labeled atoms upon addition of the binding partner, a binding curve can be generated. Fitting this data allows for the precise calculation of the Kᴅ. The use of ¹³C or ¹⁵N labels is often essential to simplify otherwise crowded spectra and isolate the signals of interest. researchmap.jputoronto.ca

Table 1: Representative Techniques for Measuring Binding Affinity

| Method | Principle | Label Requirement | Typical Output |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. malvernpanalytical.com | Label-free | Kᴅ, Enthalpy (ΔH), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to a target immobilized on a sensor surface. malvernpanalytical.com | Label-free | Kᴅ, Association rate (kₐ), Dissociation rate (kₑ) |

| NMR Titration | Monitors chemical shift perturbations (CSPs) of labeled nuclei upon titration with a binding partner. researchmap.jp | Isotopic label (e.g., ¹⁵N, ¹³C) on protein or ligand required | Kᴅ, Identification of binding site |

Analysis of Protein-Ligand Interactions and Conformational Changes Induced by Binding

Beyond affinity, understanding the structural details of the interaction is crucial. NMR spectroscopy, particularly with isotopically labeled molecules, provides atomic-resolution insights into these processes. nih.gov

When a ligand like 2-NP-Sca-13C,15N3 binds to a protein, the chemical environment of the nuclei in both molecules changes. If the ligand is labeled, its NMR signals can be observed even when it is part of a much larger protein-ligand complex. Changes in the ligand's NMR chemical shifts upon binding—a phenomenon known as Chemical Shift Perturbation (CSP)—can reveal which parts of the ligand are directly involved in the interaction. researchmap.jp

Furthermore, binding often induces conformational changes in the protein and/or the ligand. nih.govresearchgate.net These changes can be monitored by observing CSPs in the signals of an isotopically labeled protein upon the addition of an unlabeled ligand. nih.gov Residues in the protein that show significant chemical shift changes are presumed to be at or near the binding interface or in regions that undergo a conformational adjustment. nih.gov This "CSP mapping" is a standard method for identifying the binding site of a ligand on a protein surface. researchmap.jp

Table 2: Illustrative Chemical Shift Perturbation (CSP) Data for a Hypothetical Labeled Ligand This table illustrates the type of data obtained from an NMR experiment where a ¹³C/¹⁵N-labeled ligand binds to its target protein. Significant perturbations indicate that the corresponding atoms are in or near the binding interface.

| Atom in Ligand | Chemical Shift Free (ppm) | Chemical Shift Bound (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| ¹³C1 | 165.2 | 168.5 | 3.3 |

| ¹³C2 | 121.8 | 122.0 | 0.2 |

| ¹⁵N1 | 110.5 | 115.1 | 4.6 |

| ¹⁵N2 | 95.3 | 95.4 | 0.1 |

| ¹⁵N3 | 102.7 | 108.2 | 5.5 |

Role of 2 Np Sca 13c,15n3 in Analytical Chemistry and Chemical Metrology

Utilization as an Internal Standard in Highly Accurate Quantitative Analytical Methods

2-NP-Sca-¹³C,¹⁵N₃ is extensively used as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. medchemexpress.comnih.gov Isotope dilution mass spectrometry, which employs such stable isotope-labeled standards, is considered a premier method for quantitative analysis due to its high precision and accuracy. The labeled compound is chemically identical to the target analyte, 2-NP-Sca, but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). medchemexpress.com

This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of 2-NP-Sca-¹³C,¹⁵N₃ to a sample at the beginning of the analytical process, any variations or losses that occur during sample preparation, extraction, and analysis affect both the analyte and the internal standard equally. nih.gov This ratiometric measurement corrects for these potential errors, leading to a significantly more accurate and reliable quantification of the analyte.

The use of 2-NP-Sca-¹³C,¹⁵N₃ is particularly critical for the analysis of nitrofuran antibiotic residues in food products. Nitrofurans are rapidly metabolized in animals, and their tissue-bound metabolites are the targets for monitoring. These metabolites are often derivatized with 2-nitrobenzaldehyde (B1664092) to form compounds like 2-NP-Sca before analysis. The isotopically labeled standard is essential for the accurate quantification of these derivative residues.

Applications in the Development and Validation of Analytical Methodologies for Trace Contaminants

The development and validation of robust analytical methods for detecting trace contaminants, such as banned veterinary drug residues in food, is a critical task for ensuring consumer safety. 2-NP-Sca-¹³C,¹⁵N₃ is instrumental in this process for the analysis of nitrofuran metabolites. Method validation, performed according to international guidelines like the European Commission Decision 2002/657/EC, requires demonstrating key performance characteristics, including accuracy, precision (repeatability and reproducibility), and sensitivity. nih.gov

The use of 2-NP-Sca-¹³C,¹⁵N₃ as an internal standard is fundamental to achieving the high-quality data necessary for validation. It allows for the accurate determination of recovery rates and the assessment of method precision under different conditions. For instance, in a study validating a UHPLC-MS/MS method for nitrofuran metabolites across various matrices like feed, water, and food products of animal origin, the use of isotopically labeled internal standards, including a ¹³C and ¹⁵N labeled analog of 2-NP-Sca, was crucial for the successful validation. nih.gov The results demonstrated excellent performance, meeting the stringent requirements for confirmatory methods. nih.gov

Below is a table summarizing the validation data from a study on the analysis of nitrofuran metabolites, showcasing the performance of a method relying on isotopically labeled internal standards.

| Matrix | Analyte | Fortification Level (µg/kg) | Apparent Recovery (%) | Repeatability (RSDr, %) | Within-Laboratory Reproducibility (RSDw, %) |

| Feed | SEM (as 2-NP-Sca) | 1.0 | 95.2 | 5.8 | 7.5 |

| Water | SEM (as 2-NP-Sca) | 0.5 | 101.4 | 4.1 | 6.2 |

| Muscle | SEM (as 2-NP-Sca) | 1.0 | 98.7 | 6.3 | 8.1 |

| Eggs | SEM (as 2-NP-Sca) | 1.0 | 93.8 | 7.2 | 9.4 |

| Milk | SEM (as 2-NP-Sca) | 0.5 | 103.1 | 3.9 | 5.9 |

| Honey | SEM (as 2-NP-Sca) | 1.0 | 90.5 | 8.5 | 10.7 |

This interactive table is based on data reported in a study validating a comprehensive method for nitrofuran metabolite analysis, where SEM (semicarbazide) is derivatized to 2-NP-Sca. The use of isotopically labeled internal standards was key to achieving these results. nih.gov

Development of Certified Reference Materials (CRMs) and Inter-Laboratory Comparability Studies

Certified Reference Materials (CRMs) are fundamental to achieving metrological traceability and ensuring the comparability and reliability of measurement results between different laboratories. researchgate.net The development of CRMs, particularly for complex matrices like food, is a rigorous process that requires a highly accurate characterization of the material. Isotope dilution mass spectrometry, which relies on isotopically labeled standards like 2-NP-Sca-¹³C,¹⁵N₃, is a key technique for the characterization of CRMs for organic analytes. researchgate.net

A feasibility study and a subsequent project on the production of a CRM for nitrofuran metabolites in incurred chicken muscle highlighted the importance of high-performance analytical methods for the certification process. researchgate.netresearchgate.net The quantitative analysis of the nitrofuran metabolites in the candidate CRM was performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.netresearchgate.net While the specific internal standards used were not explicitly named, the achievement of the low uncertainties required for a CRM necessitates the use of the best available measurement techniques, for which isotopically labeled standards are indispensable. Therefore, compounds like 2-NP-Sca-¹³C,¹⁵N₃ are critical enablers in the production of high-quality CRMs for nitrofuran residue analysis. researchgate.netresearchgate.net

Application in Quality Control and Assurance in Specific Analytical Domains

In the specific analytical domain of food safety and the monitoring of veterinary drug residues, stringent quality control (QC) and quality assurance (QA) measures are mandatory. The use of 2-NP-Sca-¹³C,¹⁵N₃ is an integral part of the QC/QA framework for the analysis of nitrofuran metabolites. Its inclusion in every sample analysis allows for the continuous monitoring of the analytical method's performance.

For example, the recovery of the internal standard is often monitored as a quality control check. A significant deviation from the expected recovery can indicate a problem with the sample preparation or the analytical instrument for that specific sample. This immediate feedback allows the analyst to take corrective action, such as re-analyzing the sample.

The data below, derived from a method validation study, illustrates typical quality control parameters that are established and monitored using isotopically labeled internal standards.

| Quality Control Parameter | Acceptance Criteria | Role of 2-NP-Sca-¹³C,¹⁵N₃ |

| Method Blank | No detectable residue above a set limit | Ensures no contamination during the analytical process. |

| Internal Standard Response | Within a predefined range (e.g., 50-150% of the average in calibrants) | Monitors for significant signal suppression or enhancement from the sample matrix. |

| Calibration Curve Linearity | Correlation coefficient (r²) > 0.99 | The consistent ratio of analyte to internal standard response ensures accurate quantification across a range of concentrations. |

| Recovery of Fortified Samples | Typically within 80-120% | The internal standard corrects for analytical losses, allowing for an accurate assessment of the method's extraction efficiency. |

This interactive table outlines key quality control parameters in the analysis of trace contaminants, where the use of an isotopically labeled internal standard like 2-NP-Sca-¹³C,¹⁵N₃ is fundamental for monitoring and ensuring data quality.

Advanced Research Paradigms and Novel Applications of 2 Np Sca 13c,15n3

Activity-Based Protein Profiling (ABPP) and Chemoproteomics with Labeled Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. These probes typically consist of a reactive group, or "warhead," that covalently modifies the active site of a target enzyme, and a reporter tag for detection and enrichment.

The semicarbazone functional group within 2-NP-Sca-¹³C,¹⁵N₃ presents a potential reactive moiety for the development of novel ABPP probes. Semicarbazones are known to participate in bioconjugation reactions and can be designed to act as inhibitors of certain enzymes. The reactivity of the semicarbazone can be tuned by modifying its chemical structure, potentially allowing for the targeting of specific enzyme classes.

Hypothetical Application in ABPP:

An ABPP probe based on the 2-NP-Sca scaffold could be designed to target enzymes that recognize aldehyde or ketone substrates. The semicarbazone could act as a covalent warhead, forming a stable adduct with a nucleophilic residue in the enzyme's active site. The isotopic labels (¹³C and ¹⁵N) would serve as a unique mass tag for identification in mass spectrometry-based proteomics workflows. This would enable the selective enrichment and identification of active enzymes from a complex proteome.

Interactive Data Table: Potential Enzyme Classes Targetable by a 2-NP-Sca-based ABPP Probe

| Enzyme Class | Catalytic Mechanism | Potential for Semicarbazone Reactivity |

| Aldehyde Dehydrogenases | Oxidation of aldehydes | The semicarbazone could mimic the aldehyde substrate and interact with the active site. |

| Carbonyl Reductases | Reduction of aldehydes and ketones | The probe could bind to the active site, and under certain conditions, form a covalent bond. |

| Transaminases | Transfer of an amino group | The semicarbazone structure could potentially interact with the pyridoxal phosphate cofactor. |

Development and Application of 2-NP-Sca-¹³C,¹⁵N₃ as a Bioresponsive Agent in DNP-MRI/NMR

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI), enabling the visualization of metabolic processes in real-time. Bioresponsive DNP probes are molecules that undergo a chemical or enzymatic transformation in a specific biological environment, leading to a detectable change in their NMR or MRI signal.

The 2-nitrobenzaldehyde (B1664092) moiety of 2-NP-Sca-¹³C,¹⁵N₃ makes it a prime candidate for development as a bioresponsive probe for detecting hypoxia (low oxygen levels), a hallmark of solid tumors. Hypoxic cancer cells often overexpress nitroreductase enzymes. These enzymes can reduce the nitro group on the 2-NP-Sca-¹³C,¹⁵N₃ molecule to an amino group. This enzymatic reaction would alter the electronic properties and structure of the molecule, leading to a change in the chemical shift of the ¹³C and ¹⁵N nuclei.

Proposed Mechanism of Action:

Delivery: The ¹³C and ¹⁵N labeled 2-NP-Sca probe is administered and accumulates in the tissue of interest.

Enzymatic Activation: In hypoxic regions, overexpressed nitroreductases catalyze the reduction of the nitro group.

Signal Change: The conversion of the nitro group to an amine group induces a significant change in the local chemical environment of the isotopic labels.

Detection: This change in chemical shift is detected by DNP-enhanced MRI or NMR, providing a specific signal for hypoxic tissue.

Interactive Data Table: Predicted Chemical Shift Changes of ¹³C and ¹⁵N Nuclei Upon Nitroreduction

| Nucleus | Chemical Environment (2-NP-Sca) | Chemical Environment (Amino-Sca) | Predicted Chemical Shift Change (ppm) |

| ¹³C (in semicarbazone) | Electron-withdrawing nitro group nearby | Electron-donating amino group nearby | Upfield shift |

| ¹⁵N (in semicarbazone) | Electron-withdrawing nitro group nearby | Electron-donating amino group nearby | Upfield shift |

| ¹⁵N (in nitro/amino group) | Nitro group | Amino group | Significant upfield shift |

Integration of 2-NP-Sca-¹³C,¹⁵N₃ with In Vivo Metabolic Studies and Imaging Techniques

The presence of stable isotopes (¹³C and ¹⁵N) in 2-NP-Sca-¹³C,¹⁵N₃ makes it an ideal tracer for in vivo metabolic studies. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry and NMR spectroscopy.

Studies on similar semicarbazone derivatives in rats have shown that these compounds can be extensively metabolized in vivo. The primary routes of metabolism often involve modifications to the aromatic ring and the semicarbazone moiety. For 2-NP-Sca, the nitro group is also a likely site of metabolic transformation, particularly reduction by gut microbiota and tissue nitroreductases.

Potential Metabolic Fate and Tracing:

By tracking the ¹³C and ¹⁵N labels, researchers could:

Identify Metabolites: Detect and identify the various metabolic products of 2-NP-Sca in biological fluids and tissues.

Quantify Metabolic Flux: Determine the rates of different metabolic pathways involving the compound.

Map Distribution: Visualize the accumulation of the compound and its metabolites in different organs and tissues using imaging techniques like mass spectrometry imaging or localized NMR spectroscopy.

One study on the in vivo metabolism of a similar compound, 4-[4-fluorophenoxy]benzaldehyde semicarbazone, in rats revealed that the compound was extensively metabolized, with the carboxylic acid derivative being the major metabolite found in plasma. nih.gov This suggests that the aldehyde group of 2-NP-Sca could potentially be oxidized to a carboxylic acid in vivo. Furthermore, the metabolism of nitroaromatic compounds often involves the reduction of the nitro group to an amino group, which can then undergo further modifications. nih.gov

Computational Chemistry and Molecular Modeling to Complement Experimental Data from 2-NP-Sca-¹³C,¹⁵N₃ Studies

Computational chemistry and molecular modeling can provide invaluable insights to complement and guide experimental studies involving 2-NP-Sca-¹³C,¹⁵N₃. These in silico approaches can be used to predict the compound's physicochemical properties, reactivity, and interactions with biological macromolecules.

Applications of Computational Modeling:

Predicting Reactivity for ABPP: Quantum mechanics (QM) calculations can be used to model the reaction mechanism between the semicarbazone "warhead" and potential amino acid residues in an enzyme's active site. This can help in predicting the likelihood of covalent bond formation and in designing more potent and selective probes.

Simulating DNP-MRI/NMR Signal Changes: Density functional theory (DFT) calculations can be employed to predict the ¹³C and ¹⁵N NMR chemical shifts of 2-NP-Sca and its nitro-reduced metabolite. This can aid in the interpretation of experimental DNP-MRI/NMR data and in optimizing the probe's structure for a larger and more detectable signal change.

Modeling Metabolic Pathways: Molecular docking simulations can be used to predict the binding of 2-NP-Sca to various metabolic enzymes, such as nitroreductases and cytochrome P450s. This can help in identifying the key enzymes involved in its metabolism and in predicting the structure of its metabolites.

Understanding Drug-Target Interactions: If 2-NP-Sca or its derivatives are found to have therapeutic activity, molecular dynamics (MD) simulations can be used to study the dynamic interactions between the compound and its protein target, providing insights into its mechanism of action.

By integrating these computational approaches with experimental data, a more comprehensive understanding of the biological activity and potential applications of 2-NP-Sca-¹³C,¹⁵N₃ can be achieved.

Future Directions and Emerging Research Avenues for 2 Np Sca 13c,15n3 Research

Exploration of New Chemical Reactivities and Biological Targets for 2-NP-Sca-13C,15N3

The 2-nitrophenyl (2-NP) component of the probe is a well-known photocage and photo-cross-linking agent. acs.orgacs.org Upon UV irradiation, it can generate highly reactive species capable of forming covalent bonds with nearby molecules, a technique known as photoaffinity labeling (PAL). acs.orgresearchgate.net This allows for the capture of transient or low-affinity molecular interactions within a native cellular environment. acs.orgresearchgate.net The isotopic labels (¹³C,¹⁵N₃) then facilitate the identification and quantification of these captured biomolecules using mass spectrometry. mdpi.com

Future research will likely focus on expanding the utility of this probe beyond simple interaction capture.

New Chemical Reactivities:

Residue-Selective Labeling: While traditional photo-cross-linkers like aryl azides and diazirines react indiscriminately, there is a push to develop probes with more selective reactivity. acs.org Future iterations of nitrophenyl-based probes could be engineered to preferentially react with specific amino acid residues, providing more precise information about protein binding sites.

Inducible Probes: A significant advancement lies in creating "inducible" probes that remain inert until activated by a specific cellular event, such as enzymatic activity. acs.orgnih.gov This could involve modifying the 2-NP group so that its photo-reactivity is unmasked only in the presence of a target enzyme, thereby increasing the specificity of labeling. nih.gov

Multifunctional Probes: Probes like this compound can be considered multifunctional, combining a photo-reactive group, a target-binding scaffold, and an analytical tag (the isotopes). nih.gov Future designs may incorporate additional functionalities, such as a fluorophore for bioimaging or a cleavable linker to facilitate easier analysis of captured proteins. acs.orgnih.gov

New Biological Targets: The primary application of such probes is the identification of direct binding partners for a bioactive molecule represented by the "Sca" scaffold. tandfonline.com This is crucial for understanding the mechanism of action of drugs and natural products. researchgate.net

"Undruggable" Targets: A major focus in pharmacology is the pursuit of "undruggable" targets, such as transcription factors and scaffolding proteins that lack traditional enzymatic active sites. frontiersin.org Photoaffinity labeling with highly reactive probes is a powerful strategy for identifying and validating these challenging targets. researchgate.net

Mapping Protein-Protein Interaction Networks: By designing the "Sca" moiety to mimic a specific protein interface, probes like this compound can be used to map protein-protein interaction (PPI) networks in living cells. researchgate.netnih.gov This provides a dynamic view of cellular signaling pathways that complements genetic methods. youtube.com

Glycobiology: Characterizing the low-affinity and transient interactions of glycans is a significant challenge. researchgate.net Photo-cross-linking probes have proven invaluable in this area for capturing interactions between glycans and glycan-binding proteins in situ. researchgate.net

Integration with Multi-Omics Approaches for Holistic Biological System Understanding

The data generated by chemical probes like this compound is most powerful when integrated with other "omics" datasets. mdpi.com This systems biology approach allows for a more complete and holistic understanding of cellular function and disease states. mdpi.comnih.gov

Chemical Proteomics and Target Discovery: The core application of this probe is in chemical proteomics, where it is used to identify the protein targets of a small molecule. researchgate.net The stable isotope labels (¹³C,¹⁵N₃) are critical for quantitative proteomics techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or those involving isobaric tags, which allow for the precise comparison of protein abundance between different states. rsc.orgnih.govmetwarebio.com

Connecting to the Transcriptome and Genome: The proteins identified by the probe can be correlated with transcriptomics (RNA-seq) and genomics data. mdpi.comnih.gov For example, if a probe identifies a particular protein as a target, researchers can then investigate if the gene for that protein is mutated or its expression is altered in a disease state. This integration can reveal the functional consequences of genetic variations. mdpi.com

Single-Cell Analysis: The next frontier is the application of these methods at the single-cell level. mdpi.com Combining chemical probe technology with single-cell multi-omics will provide an unprecedented view of cellular heterogeneity and the specific molecular interactions occurring in individual cells within a complex tissue. researchgate.net

The table below illustrates how a chemical probe-based proteomics experiment can be integrated with other omics data.

| Omics Layer | Technology | Information Gained | Integration Point with Chemical Probe Data |

| Proteomics | Photoaffinity Labeling + Mass Spectrometry (using this compound) | Direct protein targets and interaction partners of the "Sca" molecule. researchgate.net | Provides the primary list of proteins perturbed or bound by the probe. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Genome-wide gene expression levels. nih.gov | Correlate changes in protein levels/targets with changes in mRNA expression. |

| Genomics | DNA-Sequencing, GWAS | Gene mutations, single nucleotide polymorphisms (SNPs). mdpi.com | Determine if target proteins are associated with known disease-risk genetic loci. |

| Metabolomics | Mass Spectrometry, NMR | Levels of small molecule metabolites. frontiersin.org | Uncover how targeting a specific protein affects metabolic pathways. |

Development of Next-Generation Isotopic Labeling Strategies Inspired by this compound Successes

The use of stable isotopes is fundamental to quantitative mass spectrometry. mdpi.com The success of probes like this compound, which rely on ¹³C and ¹⁵N, drives innovation in labeling strategies to enhance throughput, precision, and applicability. mdpi.comadesisinc.com

Multiplexing and High-Throughput Screening: Isobaric tagging methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) allow for the simultaneous analysis of multiple samples (multiplexing). nih.govmetwarebio.com Future strategies aim to increase this multiplexing capacity further, enabling larger-scale experiments. univr.it This could involve developing novel tags with unique isotopic signatures or combining different labeling methods, a strategy known as "hyperplexing". univr.it

Novel Isotopes: While ¹³C, ¹⁵N, and ²H are the workhorses of isotopic labeling, researchers are exploring the use of other isotopes to expand the toolkit. mdpi.com For instance, the use of ³⁴S has been introduced for labeling complex drug molecules, which can be advantageous when incorporation of other isotopes is synthetically challenging. researchgate.net

Cost-Effective and Greener Synthesis: A major driver of innovation is the need for more cost-effective and environmentally friendly synthesis routes for labeled compounds. adesisinc.com This includes developing more efficient catalysts and exploring methods like flow chemistry, which can improve reaction yields and safety. adesisinc.com

Modular and Combinatorial Synthesis: The development of modular approaches, where different functional parts of a probe (ligand, reactive group, tag) can be easily combined, accelerates the creation of diverse probe libraries. frontiersin.org Multicomponent reactions (MCRs) are a promising strategy for rapidly generating complex, isotopically labeled molecules from simple, readily available building blocks. researchgate.net

Addressing Current Limitations and Future Challenges in the Synthesis and Application of Complex Isotopic Probes

Despite their power, the synthesis and application of complex probes like this compound are not without challenges. Addressing these limitations is a key area of future research. musechem.com

Synthesis Challenges:

Multi-Step Syntheses: The synthesis of complex molecules with isotopic labels often requires lengthy, multi-step procedures. musechem.comacs.org This is particularly true for radiolabels like ¹⁴C, where long syntheses lead to significant radioactive waste and lower yields. acs.org

Late-Stage Functionalization: A major goal is to develop "late-stage functionalization" methods, where the isotopic label or the photo-reactive group is introduced in the final steps of the synthesis. musechem.com This approach is more efficient, reduces waste, and allows for greater flexibility in probe design. chemrxiv.org

Core vs. Peripheral Labeling: Often, isotopic labels are installed on the periphery of a molecule. chemrxiv.org However, these can sometimes be cleaved by metabolic processes. Developing methods to install labels into the core scaffold of a molecule can increase the metabolic stability of the probe. chemrxiv.org

Application Challenges:

Off-Target Effects and Probe Promiscuity: A critical consideration for any chemical probe is its selectivity. youtube.com Probes can sometimes bind to unintended "off-targets," leading to misleading results. Rigorous validation, including the use of control compounds, is essential. tandfonline.com

UV-Induced Damage: Photoaffinity labeling requires UV light, which can cause damage to cells and biomolecules, especially with long irradiation times. royalsocietypublishing.orgroyalsocietypublishing.org A key challenge is to develop more efficient photo-cross-linkers that react quickly and can be activated by longer, less damaging wavelengths of light. royalsocietypublishing.org

Probe Delivery and Permeability: For a probe to be effective in living cells, it must be able to cross the cell membrane and reach its target. nih.gov Ensuring cell permeability without introducing toxicity is a constant challenge in probe design. nih.gov

The table below summarizes key challenges and future research directions.

| Area | Current Limitation | Future Research Direction |

| Synthesis | Complex, multi-step syntheses with high waste. musechem.comacs.org | Development of late-stage functionalization and core-labeling methods; use of flow chemistry and MCRs. adesisinc.comresearchgate.netchemrxiv.org |

| Reactivity | Indiscriminate reactivity of some photo-cross-linkers. acs.org | Engineering residue-selective and inducible probes; creating multifunctional probes with imaging capabilities. acs.orgnih.govnih.gov |

| Application | Potential for off-target binding; UV-induced cell damage. youtube.comroyalsocietypublishing.org | Rigorous probe validation; development of highly efficient photo-cross-linkers activated by safer wavelengths. tandfonline.comroyalsocietypublishing.org |

| Data Analysis | Data complexity from single-omics experiments. | Integration with multi-omics platforms for a systems-level understanding; development for single-cell applications. researchgate.netmdpi.com |

Q & A

Q. What are best practices for documenting the use of this compound in publications?

- Include:

- Synthesis details : Precursors, reaction conditions, and purification methods.

- Purity data : HRMS/NMR spectra and isotopic enrichment percentages.

- Storage conditions : Temperature, solvent, and stability over time.

- Data normalization : Explicit equations linking raw signals to quantified concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.